molecular formula C11H7BrN6OS B2746082 2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396852-54-2

2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

Cat. No. B2746082
CAS RN: 1396852-54-2
M. Wt: 351.18
InChI Key: KJKDUGUXPTVBNL-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide” is a unique chemical with a linear formula of C11H9BrN2OS . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bromophenyl group attached to a thiazol-2-yl group. The exact structure would require more specific data or a detailed analysis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.175 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available data .

Scientific Research Applications

Synthesis and Structural Characterization

The compound 2-(4-bromophenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, due to its unique structure, is of significant interest in the synthesis of complex molecules that exhibit a variety of biological activities. For instance, the synthesis of 2-(5-Phenylthiazol-4-yl)benzoic acids has been explored for their potential as plant growth regulators, showcasing the utility of related compounds in agricultural chemistry (Teitei, 1980). Moreover, the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlight their promising antibacterial properties, particularly against strains like Staphylococcus aureus and Bacillus subtilis, demonstrating the compound's relevance in developing new antimicrobial agents (Palkar et al., 2017).

Antimicrobial and Docking Studies

Further research into thiazole and tetrazole derivatives has led to the discovery of compounds with significant antimicrobial properties. For example, a study on 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides revealed their synthesis, characterization, and potential as antimicrobial agents through detailed docking studies, indicating their role in designing drugs targeting specific microbial enzymes (Talupur et al., 2021).

Anticancer Activity

The exploration of thiazole derivatives for anticancer activity has led to the synthesis of novel thiazole-5-carboxamide derivatives. These compounds have been evaluated against various cancer cell lines, with some showing promising activity, suggesting their potential in cancer therapy research (Cai et al., 2016). This highlights the compound's role in the development of new therapeutic agents for cancer treatment.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the study and application of this compound are not specified in the available data. It’s part of a collection of rare and unique chemicals, suggesting it may have potential in various research applications .

properties

IUPAC Name

2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN6OS/c12-7-1-3-8(4-2-7)18-16-9(15-17-18)10(19)14-11-13-5-6-20-11/h1-6H,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKDUGUXPTVBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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